1-Amino-2,2,4-trimethylheptan-3-ol

Catalog No.
S14004908
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,2,4-trimethylheptan-3-ol

Product Name

1-Amino-2,2,4-trimethylheptan-3-ol

IUPAC Name

1-amino-2,2,4-trimethylheptan-3-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-5-6-8(2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3

InChI Key

QKYSLISPXNTVMR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(C)(C)CN)O

1-Amino-2,2,4-trimethylheptan-3-ol is an organic compound characterized by its branched structure and specific functional groups. Its molecular formula is C10H23NO, indicating the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone that is heavily substituted with methyl groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

The chemical behavior of 1-amino-2,2,4-trimethylheptan-3-ol can be understood through several types of reactions:

  • Combustion Reactions: Similar to other hydrocarbons, it can undergo combustion in the presence of oxygen, producing carbon dioxide and water.
  • Halogenation: The compound can react with halogens (like chlorine or bromine) to form halogenated derivatives under UV light or heat.
  • Amine Reactions: As an amine, it can participate in nucleophilic substitution reactions, forming new compounds with electrophiles.

These reactions are essential for understanding its reactivity and potential transformations in synthetic chemistry.

  • Neurotransmitter Modulation: Amino alcohols may influence neurotransmitter systems due to their structural similarity to neurotransmitters or their precursors.
  • Antimicrobial Activity: Some amino alcohols have been shown to possess antimicrobial properties, making them potential candidates for further study in this area.

Understanding the biological activity of this compound requires more extensive research to elucidate specific interactions and effects.

Synthesis of 1-amino-2,2,4-trimethylheptan-3-ol can be achieved through various methods:

  • Reductive Amination: This method involves the reaction of 2,2,4-trimethylheptan-3-one with ammonia or an amine in the presence of a reducing agent like sodium borohydride.
  • Reduction of Nitrosamines: Starting from a nitrosamine derivative, reduction can yield the desired amino alcohol.
  • Alkylation Reactions: Using suitable alkyl halides and amines under controlled conditions can also lead to the formation of this compound.

These synthetic routes highlight the versatility and accessibility of 1-amino-2,2,4-trimethylheptan-3-ol in laboratory settings.

1-Amino-2,2,4-trimethylheptan-3-ol has several potential applications:

  • Pharmaceuticals: Due to its amino and hydroxyl functional groups, it may serve as a building block for drug development.
  • Chemical Synthesis: Its unique structure allows it to be used in various organic synthesis pathways.
  • Biochemical Research: It could be utilized as a probe in studies examining amino acid metabolism or neurotransmitter dynamics.

The compound's unique properties make it a candidate for further exploration in these fields.

Interaction studies involving 1-amino-2,2,4-trimethylheptan-3-ol are essential for understanding its role in biological systems. Potential areas of study include:

  • Binding Affinities: Investigating how this compound interacts with various receptors or enzymes could reveal insights into its biological functions.
  • Inhibition Studies: Assessing its capacity to inhibit specific enzymes (e.g., acetylcholinesterase) may provide information on its therapeutic potential.

Such studies are crucial for elucidating the mechanisms by which this compound exerts its effects.

Several compounds share structural similarities with 1-amino-2,2,4-trimethylheptan-3-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Amino-2,2,6-trimethylheptan-3-olC10H23NOSimilar branched structure; different positioning of amino group
3-Amino-3-methylpentan-1-olC6H15NOShorter carbon chain; fewer methyl groups
2-Aminohexan-3-olC6H15NODifferent branching pattern; simpler structure

Uniqueness

The uniqueness of 1-amino-2,2,4-trimethylheptan-3-ol lies in its specific arrangement of functional groups and branched structure. This configuration likely influences its physical properties and reactivity compared to similar compounds. The presence of both an amino group and a hydroxyl group on a heavily branched carbon skeleton distinguishes it from other related compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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